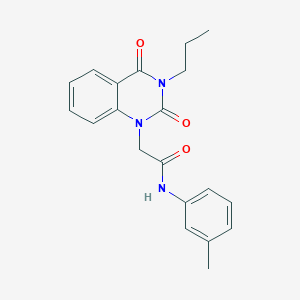
2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIOXO-3-PROPYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a tetrahydroquinazolinone core and a substituted acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIOXO-3-PROPYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinazolinone Core: This step often involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Acetamide Group: The final step involves the acylation of the tetrahydroquinazolinone intermediate with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIOXO-3-PROPYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted acetamide derivatives.
Scientific Research Applications
2-(2,4-DIOXO-3-PROPYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-DIOXO-3-PROPYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIOXO-3-METHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE
- 2-(2,4-DIOXO-3-ETHYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE
Uniqueness
2-(2,4-DIOXO-3-PROPYL-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-3-propylquinazolin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-11-22-19(25)16-9-4-5-10-17(16)23(20(22)26)13-18(24)21-15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3,(H,21,24) |
InChI Key |
HPYKGQJGRRBTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


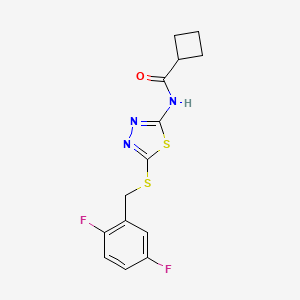
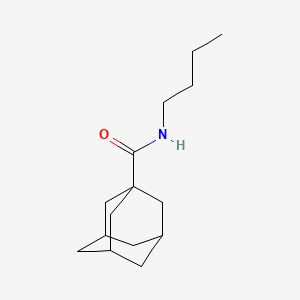
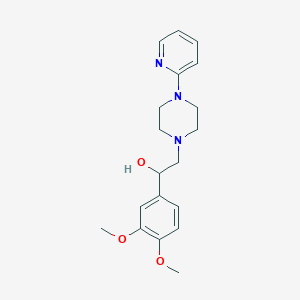

![N-(4-Chloro-2,5-dimethoxyphenyl)-2-[(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-3-(prop-2-EN-1-YL)-1,3-thiazolidin-5-YL]acetamide](/img/structure/B11188963.png)
![5-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11188964.png)
![3,4-dichloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11188968.png)
![N-(3-chlorobenzyl)-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11188970.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11188976.png)
![6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B11188977.png)
![1-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11188985.png)
![1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B11188996.png)
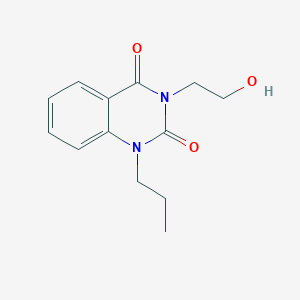
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11189009.png)
